Nona-3,5-dien-2-one

Catalog No.
S14063299
CAS No.
80387-31-1
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nona-3,5-dien-2-one

CAS Number

80387-31-1

Product Name

Nona-3,5-dien-2-one

IUPAC Name

(3E,5E)-nona-3,5-dien-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5+,8-7+

InChI Key

JETNPTUJXPNCAS-BSWSSELBSA-N

Canonical SMILES

CCCC=CC=CC(=O)C

Isomeric SMILES

CCC/C=C/C=C/C(=O)C

Nona-3,5-dien-2-one is an organic compound with the molecular formula C9H14OC_9H_{14}O. It features a conjugated diene system, which contributes to its reactivity and potential applications in organic synthesis. The compound has a unique structure characterized by a ketone functional group at the second carbon and double bonds between the third and fifth carbons. This arrangement allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

  • Aldol Reactions: It can undergo aldol condensation reactions, forming larger carbon frameworks. For instance, reactions involving 2,3-O-isopropylidene-D-ribose and acetone yield chiral derivatives of nona-3,5-dien-2-one .
  • Hydrogenation: The double bonds in nona-3,5-dien-2-one can be hydrogenated to form saturated compounds, altering its reactivity and properties.
  • Electrophilic Additions: Due to the presence of the conjugated diene system, electrophilic addition reactions can occur, allowing for the introduction of various substituents.

Several synthetic routes exist for producing nona-3,5-dien-2-one:

  • Aldol Condensation: As mentioned earlier, this method involves the reaction of reducing sugars with acetone under basic conditions to yield nona-3,5-dien-2-one derivatives .
  • Dehydration Reactions: Starting from appropriate precursors such as alcohols or ketones can lead to the formation of nona-3,5-dien-2-one through dehydration processes.
  • Photochemical Methods: Some studies suggest that photo

Nona-3,5-dien-2-one finds applications primarily in organic synthesis and materials science:

  • Intermediate in Organic Synthesis: Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules.
  • Potential Use in Pharmaceuticals: Given its structural features, it may be explored for developing new therapeutic agents.

Interaction studies involving nona-3,5-dien-2-one focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in Michael additions and other nucleophilic attack mechanisms makes it a subject of interest for exploring reaction pathways and mechanisms in organic chemistry.

Nona-3,5-dien-2-one shares similarities with several related compounds due to its structural features. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Nona-3,7-dien-2-oneC9H14OC_9H_{14}OSimilar diene structure but different double bond position.
Nona-1,6-dien-3-oneC9H14OC_9H_{14}ODifferent positioning of functional groups affecting reactivity.
Octa-3,5-dien-2-oneC8H12OC_8H_{12}OOne less carbon; similar reactivity patterns but fewer potential derivatives.

The uniqueness of nona-3,5-dien-2-one lies in its specific arrangement of double bonds and ketone functionality, which influences its chemical behavior and potential applications compared to these similar compounds.

Nona-3,5-dien-2-one serves as a versatile synthetic building block in the construction of heterocyclic compounds through multiple mechanistic pathways. The compound's α,β-unsaturated ketone functionality, combined with its conjugated diene system, provides multiple reactive sites that facilitate heterocycle formation [2].

The Diels-Alder cycloaddition represents one of the most significant applications of nona-3,5-dien-2-one in heterocyclic synthesis. The compound functions as a dienophile in [4+2] cycloaddition reactions with various dienes, leading to the formation of substituted cyclohexene derivatives [3] [4]. Research has demonstrated that these reactions proceed with high diastereoselectivity, particularly when conducted under high-pressure conditions, yielding both cis-endo and trans-endo adducts [3].

Michael addition reactions constitute another crucial pathway for heterocyclic compound construction. The electrophilic β-carbon of nona-3,5-dien-2-one readily undergoes 1,4-addition with nucleophiles, forming β-substituted ketones that can subsequently cyclize to generate heterocyclic structures [5] [6]. The α,β-unsaturated ketone moiety renders the compound particularly susceptible to Michael additions, enabling facile incorporation into complex ring systems [5].

Inverse electron-demand Diels-Alder (IEDDA) reactions utilize nona-3,5-dien-2-one as an electron-deficient diene partner. These transformations enable the construction of heterocyclic ring systems with excellent regiochemical control [7]. The electron-withdrawing effect of the ketone functionality activates the diene system toward reaction with electron-rich dienophiles, producing diverse heterocyclic architectures [7].

Reaction TypeMechanismProducts FormedStereoselectivity
Diels-Alder CycloadditionDienophile in [4+2] cycloaddition with dienesSubstituted cyclohexene derivativesHigh diastereoselectivity possible
Michael Addition1,4-Addition of nucleophiles to β-carbonβ-substituted ketonesSubstrate-controlled selectivity
Conjugate AdditionAttack at electrophilic β-positionFunctionalized enonesRegioselective β-addition
Inverse Electron Demand Diels-AlderElectron-deficient diene partner in IEDDAHeterocyclic ring systemsRegiochemical control
Nucleophilic AttackNucleophilic addition to carbonyl or β-carbonAddition products with retained ketoneDepends on nucleophile approach

The bicyclo[3.3.1]nonane ring system construction exemplifies the compound's utility in heterocyclic synthesis. Research has shown that nona-3,5-dien-2-one derivatives can be synthesized through concise synthetic routes employing aldol condensation reactions, requiring only two steps and two building blocks to access the desired bicyclic system [8] [9]. This methodology demonstrates good results for substrates bearing electron-donating groups in aromatic substituents [9].

Utilization in Tandem Reaction Sequences

Tandem reaction sequences involving nona-3,5-dien-2-one represent a powerful strategy for constructing complex molecular architectures with high efficiency and atom economy [10] [11]. These cascade processes eliminate the need for intermediate isolation while forming multiple bonds in a single synthetic operation [12] [13].

Aldol-dehydration cascades utilize nona-3,5-dien-2-one as both nucleophile and electrophile in sequential reactions. The compound can undergo aldol condensation with various aldehydes, followed by dehydration to form extended conjugated systems [14]. These transformations proceed under mild basic conditions and provide access to conjugated dienones with excellent regioselectivity [14].

Michael-aldol tandem sequences exploit the dual reactivity of nona-3,5-dien-2-one in constructing polycyclic structures. The compound first undergoes Michael addition with suitable nucleophiles, generating intermediates that can subsequently participate in intramolecular aldol reactions [15]. This approach enables the formation of multiple carbon-carbon bonds in a single synthetic operation while maintaining high stereochemical control [15].

One-pot multicomponent reactions incorporate nona-3,5-dien-2-one as a key building block in complex cascade sequences. These transformations combine multiple reactants simultaneously, generating reactive intermediates that undergo sequential reactions to form complex molecular frameworks [16] [17]. The elimination of isolation steps significantly improves overall synthetic efficiency and reduces waste generation [17].

Sequence TypeStarting MaterialsKey IntermediatesFinal ProductsAdvantages
Aldol-Dehydration CascadeKetones + aldehydesβ-Hydroxy ketonesConjugated dienonesEliminates isolation steps
Michael-Aldol TandemEnolates + α,β-unsaturated systemsMichael adductsPolycyclic structuresHigh atom economy
Cycloaddition-RearrangementDienes + dienophilesCycloadductsRearranged ring systemsReduced reaction time
Addition-CyclizationNucleophiles + electrophilesCyclization precursorsHeterocyclic compoundsImproved overall yield
One-Pot MulticomponentMultiple reactants simultaneouslyReactive intermediatesComplex molecular frameworksEnvironmental benefits

The Hβ zeolite-catalyzed synthesis represents an innovative tandem approach for accessing α,β-unsaturated ketones including nona-3,5-dien-2-one derivatives. This methodology involves tandem hydration/condensation of alkynes with aldehydes under solvent-free conditions, affording a range of α,β-unsaturated carbonyls in good to excellent yields [18]. The process demonstrates the versatility of tandem reactions in constructing complex molecular architectures while maintaining environmental sustainability [18].

Visible-light-induced intermolecular dearomative cyclization showcases advanced tandem methodology for constructing spirocyclic frameworks. Research has demonstrated the synthesis of 1-oxaspiro[4.4]nona-3,6-dien-2-one through visible-light-induced cyclization processes that utilize water as an external oxygen source under mild reaction conditions [19]. This approach provides new access to spirocycle skeletons through environmentally benign tandem transformations [19].

Function as Chiral Building Block in Stereoselective Synthesis

Nona-3,5-dien-2-one serves as an important chiral building block in stereoselective synthesis, enabling the construction of enantiomerically enriched compounds through various asymmetric methodologies [20] [21]. The compound's structural features make it particularly suitable for applications requiring precise stereochemical control.

Chiral auxiliary-mediated synthesis represents a primary application of nona-3,5-dien-2-one in asymmetric transformations. The compound can be readily functionalized with chiral auxiliaries, which subsequently direct the stereochemical outcome of reactions through diastereomeric transition states [20] [22]. Research has demonstrated that auxiliary-induced diastereoselectivity typically ranges from 85-95% diastereomeric excess, making this approach highly valuable for complex natural product synthesis [22].

Asymmetric catalysis utilizing nona-3,5-dien-2-one derivatives has shown remarkable success in achieving high enantioselectivity. Transition metal catalysts bearing chiral ligands can promote highly enantioselective transformations of the compound, achieving 90-99% enantiomeric excess in many cases [23]. These methodologies are particularly valuable in pharmaceutical development where specific stereoisomers are required for biological activity [24].

Stereoselective crotylboration reactions exemplify the compound's utility in asymmetric synthesis. Research has demonstrated highly stereoselective mismatched double asymmetric crotylboration reactions involving aldehydes derived from nona-3,5-dien-2-one analogs, providing products with greater than 15:1 diastereomeric ratio [25]. These transformations enable the construction of complex stereotriad motifs that are historically challenging to synthesize [25].

Chirality SourceStereochemical ControlTarget StructuresSelectivity RangeApplications
Chiral Auxiliary AttachmentAuxiliary-induced diastereoselectivityComplex natural products85-95% diastereomeric excessTotal synthesis of complex molecules
Asymmetric CatalysisCatalyst-controlled enantioselectivityPharmaceutical intermediates90-99% enantiomeric excessDrug development and synthesis
Chiral Pool DerivationNatural product chirality transferBioactive compoundsInherent optical purityNatural product synthesis
Kinetic ResolutionSelective reaction of one enantiomerChiral synthetic building blocks80-95% kinetic selectivityAsymmetric methodology development
Enantioselective SynthesisDirect asymmetric formationEnantiomerically pure materials85-98% enantioselectivityStereoselective transformations

Kinetic resolution processes provide another avenue for accessing enantiomerically pure nona-3,5-dien-2-one derivatives. These methods rely on the differential reaction rates of enantiomers with chiral reagents or catalysts, enabling the selective transformation of one enantiomer while leaving the other unchanged [26]. Kinetic resolution typically achieves 80-95% selectivity and is particularly valuable when combined with recycling strategies [26].

Biocatalytic approaches offer environmentally sustainable methods for asymmetric synthesis involving nona-3,5-dien-2-one. Enzymatic transformations can achieve exceptional stereoselectivity under mild conditions, often surpassing traditional chemical methods in terms of selectivity and environmental impact [27]. These biocatalytic processes are increasingly important in industrial applications where sustainability is paramount [27].

The chiral pool strategy utilizes readily available enantiopure natural products as starting materials for nona-3,5-dien-2-one derivative synthesis. This approach leverages the inherent chirality of natural products, transferring stereochemical information to the target molecule while maintaining optical purity throughout the synthetic sequence [26]. The chiral pool approach is particularly effective when the target molecule structurally resembles the natural starting material [26].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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